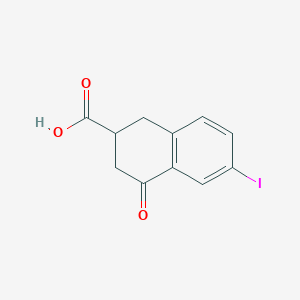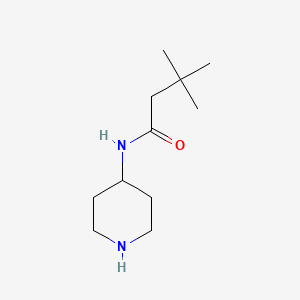
3,3-Dimethyl-N-(piperidin-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-N-(piperidin-4-yl)butanamide is a chemical compound with the molecular formula C11H23N2O It is known for its unique structure, which includes a piperidine ring and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-N-(piperidin-4-yl)butanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-N-(piperidin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-N-(piperidin-4-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-N-(piperidin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-N-(pyridin-4-yl)butanamide
- 3,3-Dimethyl-N-(piperidin-3-yl)butanamide
- 3,3-Dimethyl-N-(piperidin-2-yl)butanamide
Uniqueness
3,3-Dimethyl-N-(piperidin-4-yl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring and butanamide backbone contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
3,3-dimethyl-N-piperidin-4-ylbutanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
Clave InChI |
VAYWDMOHBVHZMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)NC1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




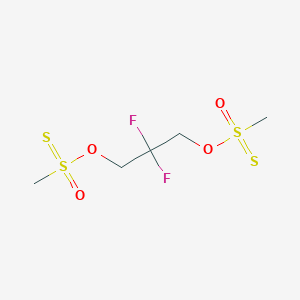
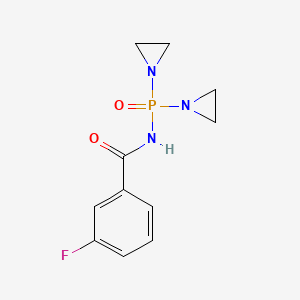
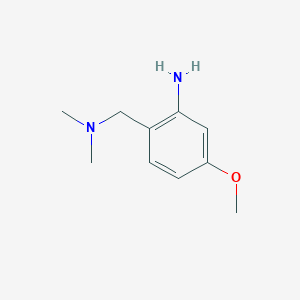
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
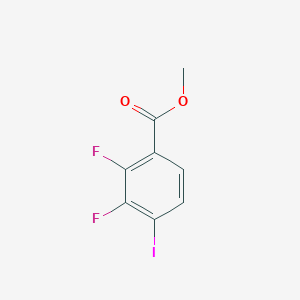
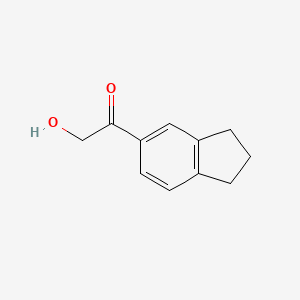
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
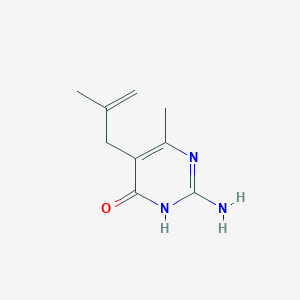
![(3AR,6AS)-Tert-butyl 6-benzylhexahydropyrrolo[2,3-B]pyrrole-1(2H)-carboxylate](/img/structure/B12847587.png)
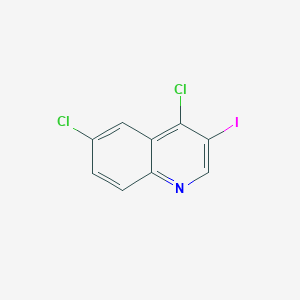
![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)
